(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane
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Overview
Description
(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11ClS. It is characterized by the presence of a chloro group, two methyl groups, and a methylsulfane group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2,3-dimethylphenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the compound can yield thiols or sulfides, typically using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The chloro and methylsulfane groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2,3-dimethylphenyl)(ethyl)sulfane
- (4-Chloro-2,3-dimethylphenyl)(propyl)sulfane
- (4-Chloro-2,3-dimethylphenyl)(butyl)sulfane
Uniqueness
(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the methylsulfane group allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-chloro-2,3-dimethyl-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMDSIURAXCMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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